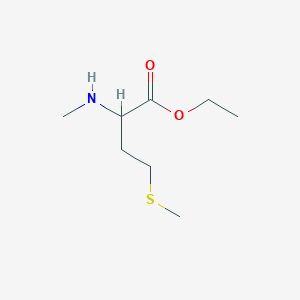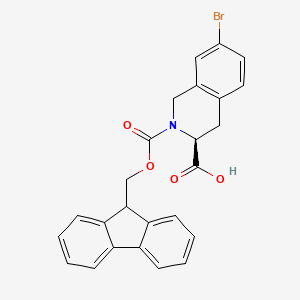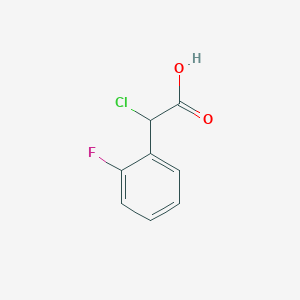![molecular formula C12H23ClN2O3 B13513955 tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)
tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride: is a chemical compound with the following IUPAC name: tert-butyl (4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methylcarbamate. Its molecular formula is C₁₁H₂₀N₂O₃, and it has a molecular weight of 228.29 g/mol . This compound belongs to the class of carbamates and contains a bicyclic structure.
Métodos De Preparación
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. It is likely that specialized chemical manufacturers or research laboratories synthesize it for specific applications.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various chemical reactions, including:
Substitution Reactions: Substitution of functional groups attached to the bicyclic ring.
Oxidation and Reduction Reactions: Alteration of the carbonyl or amino groups.
Acid-Base Reactions: Interaction with acids or bases to form salts.
Base-Catalyzed Hydrolysis: Employing strong bases to cleave the carbamate group.
Reductive Amination: Using reducing agents to convert carbonyl groups to amines.
Acid-Catalyzed Cyclization: Formation of the bicyclic ring.
Major Products: The major products formed during these reactions would include derivatives of the parent compound, such as modified carbamates or ring-opened forms.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride can serve as a building block for more complex molecules.
Drug Development: Researchers may explore its potential as a precursor for drug synthesis.
Pharmacology: Investigation of its biological activity and potential therapeutic applications.
Bioconjugation: Utilization in bioconjugation strategies for drug delivery or imaging.
Fine Chemicals: Used in the production of specialty chemicals.
Agrochemicals: Possible applications in crop protection.
Mecanismo De Acción
The exact mechanism by which tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H23ClN2O3 |
|---|---|
Peso molecular |
278.77 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-12-4-8(5-12)9(13)6-16-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H |
Clave InChI |
BMTJRRXRZSMDPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC12CC(C1)C(CO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


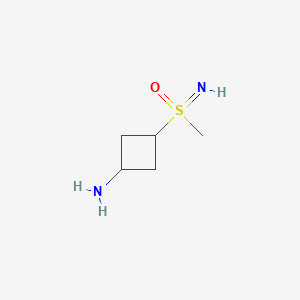
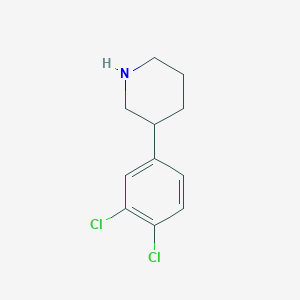


![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)

![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)

